molecular formula C20H34BCl B1142125 Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane CAS No. 85116-37-6

Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane

Cat. No.: B1142125
CAS No.: 85116-37-6
M. Wt: 320.7 g/mol
InChI Key: PSEHHVRCDVOTID-DDAPMLTFSA-N
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Description

Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane, also known as chlorobis(borane), is a cyclic boron-containing compound that has recently been studied for its potential applications in organic synthesis, medicinal chemistry, and materials science. It is a symmetrical, colorless, and relatively stable molecule that has been used in a variety of synthetic reactions, including Diels-Alder and Michael addition reactions. In addition, its unique structure and properties have made it a valuable tool in the field of medicinal chemistry, as it has been used to study the mechanism of action of various drugs and has been used as an inhibitor of various enzymes. Furthermore, it has also been studied for its potential applications in materials science, as it has been used to synthesize novel polymers and nanomaterials.

Scientific Research Applications

Structural Studies and Complex Formation

  • Conformational Change Induced by Hydration : Research on palladium complexes with related ligands has shown different arrangements depending on the coordination to PdII, highlighting the significance of hydration in altering compound structures (Vázquez et al., 2005).

Reductions and Synthesis Applications

  • Catalytic Hydrogenation and Reductions : Studies on reductions of triazoloazin derivatives and their analogues prepared from camphor indicated selective partial saturation and coordination of borane, leading to stereoselective formation of isoborneols, demonstrating the utility of borane complexes in organic transformations (Grošelj et al., 2006).

Chiral Catalysis and Enantioselective Synthesis

  • Chiral Catalytic Sources for Asymmetric Reduction : A novel chiral catalytic source was successfully employed for borane-mediated asymmetric reduction of prochiral ketones, achieving up to 96% enantiomeric excess, showcasing the potential for enantioselective synthesis (Basavaiah et al., 2004).

Reactivity and Mechanistic Insights

  • Monomeric Borylimidazoles Synthesis and Reactivity : The formation and reactivity of monomeric 1-borylimidazoles upon treatment with various Lewis acids and the quantitative formation of corresponding adducts were explored, providing insights into the reactivity of chlorobis(diisopropylamino)borane derivatives (Görz et al., 2003).

Density Functional Theory (DFT) Studies

  • Theoretical Studies on Enantioselective Reduction : A DFT study on the borane-mediated asymmetric reduction of prochiral ketones using pinene-derived amino alcohols as chiral catalytic precursors provided mechanistic insights and highlighted the solvent effect on enantioselectivity (Wei et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane involves the reaction of boron trichloride with (1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol, followed by treatment with sodium borohydride and hydrochloric acid to yield the final product.", "Starting Materials": [ "(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol", "Boron trichloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Boron trichloride is added dropwise to a solution of (1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol in dichloromethane at -78°C under nitrogen atmosphere.", "Step 2: The reaction mixture is stirred at room temperature for 2 hours.", "Step 3: Sodium borohydride is added to the reaction mixture and stirred for 1 hour.", "Step 4: Hydrochloric acid is added dropwise to the reaction mixture to quench the excess sodium borohydride.", "Step 5: The resulting mixture is filtered and the solvent is evaporated under reduced pressure.", "Step 6: The crude product is purified by column chromatography to yield Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane." ] }

85116-37-6

Molecular Formula

C20H34BCl

Molecular Weight

320.7 g/mol

IUPAC Name

chloro-[(2R,3S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(2S,3R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane

InChI

InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12+,13?,14?,15?,16?,17-,18+

InChI Key

PSEHHVRCDVOTID-DDAPMLTFSA-N

Isomeric SMILES

B([C@@H]1CC2CC([C@H]1C)C2(C)C)([C@H]3CC4CC([C@@H]3C)C4(C)C)Cl

SMILES

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl

Canonical SMILES

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl

synonyms

Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-borane; _x000B_[1R-[1α,2β,3α(1R*,2S*,3R*,5R*),5α]]-Chlorobis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-borane;  (-)-B-Chlorodiisopinocampheylborane;  (-)-Chlorodiisopinocampheylborane;  (-)-DIP-Cl; 

Origin of Product

United States
Customer
Q & A

Q1: What makes (-)-Diisopinocampheyl chloroborane particularly useful in the synthesis of pharmaceuticals like Latanoprost?

A1: (-)-Diisopinocampheyl chloroborane exhibits high enantioselectivity when reducing prochiral ketones to chiral alcohols. [] This is crucial in pharmaceutical synthesis, where the desired biological activity often resides in a specific enantiomer of a drug molecule. In the case of Latanoprost, a glaucoma medication, a key step involves the reduction of a ketone to form the (S)-enantiomer of the alcohol. (-)-Diisopinocampheyl chloroborane's ability to selectively produce this enantiomer with high purity (>95%) makes it an ideal reagent for this synthesis. [] This selectivity drastically simplifies the purification process, as separating enantiomers can be complex and costly.

Q2: Are there any drawbacks to using (-)-Diisopinocampheyl chloroborane compared to other reducing agents?

A2: While effective, (-)-Diisopinocampheyl chloroborane can sometimes lead to nonlinear effects in reactions, meaning the enantiomeric excess of the product doesn't always correlate linearly with the enantiomeric purity of the reagent. [] Factors like reagent preparation and stoichiometry can influence this. [] Researchers need to carefully optimize reaction conditions to ensure reproducible and predictable outcomes when using this reagent.

Q3: Beyond Latanoprost synthesis, what other applications utilize (-)-Diisopinocampheyl chloroborane's unique properties?

A3: The pharmaceutical industry leverages this reagent for various chiral intermediates. One example is the synthesis of 2-[[3-(S)-[3-[2-(7-chloro-2-quinolyl) ethenyl] phenyl]-3-hydroxypropyl] methyl benzoate, a key intermediate for Montelukast sodium, an asthma medication. [] (-)-Diisopinocampheyl chloroborane facilitates a crucial asymmetric reduction step, again highlighting its value in constructing chiral centers found in many drug molecules.

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